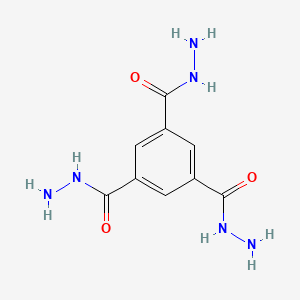
2-Iodothiophenol
概述
描述
2-Iodothiophenol is an organosulfur compound with the molecular formula C6H5IS It is a derivative of thiophenol, where the hydrogen atom at the second position of the thiophene ring is replaced by an iodine atom
所需材料和步骤
Materials Needed:
Aniline (C6H5NH2)
Sodium nitrite (NaNO2)
Hydrochloric acid (HCl)
Iodine (I2)
Sodium thiosulfate (Na2S2O3)
Ice bath or cooling system
Lab glassware and equipment for safe chemical handling
Synthesis Steps:
Preparation of Diazonium Salt: Aniline is taken as the starting material and is cooled to near 0°C using an ice bath or cooling system.
Formation of Diazonium Salt: A solution of sodium nitrite (NaNO2) is slowly added to the cooled aniline solution to form the diazonium salt.
Preparation of Iodine-HCl Solution: In a separate container, a mixture of iodine (I2) and hydrochloric acid (HCl) is prepared.
Addition of Iodine-HCl Solution: The iodine-HCl solution is dropwise added to the diazonium salt solution, maintaining low temperatures.
Product Isolation and Purification: After the completion of the reaction, 2-Iodothiophenol is isolated and purified through washing and recrystallization processes.
科学研究应用
2-Iodothiophenol has diverse applications in scientific research:
实验的利弊
Advantages:
Versatile Building Block: Capable of introducing iodine functional groups, enabling the synthesis of various compounds with specific attributes.
Precise Chemical Modification: Exhibits selective reactivity for finely tuning molecular structure and properties.
Broad Applications: Finds uses in pharmaceuticals, agrochemicals, and material science.
Radiolabeling: Employed in molecular imaging and radiochemical research.
Disadvantages:
Operational Safety: Proper safety precautions are required.
Solubility Issues: May have limited solubility.
Air and Light Sensitivity: Needs proper storage to prevent degradation.
Synthesis Complexity: Synthesis steps may be relatively complex.
未来方向
Medicinal Chemistry and Drug Development: Exploration of its potential in synthesizing and applying drugs targeting specific biological markers.
Optimization of Radiopharmaceuticals: Refinement of molecular imaging methods using 2-Iodothiophenol.
Green and Sustainable Synthesis: Research into environmentally friendly and resource-efficient synthesis pathways.
Functional Material Development: Research into its applications in organic electronics, sensors, and energy storage.
作用机制
Target of Action
2-Iodothiophenol (2-IT) is an organic compound that acts as an activator . It is commonly used in organic synthesis reactions such as halogenation reactions and Suzuki coupling reactions . The primary targets of 2-IT are the reactants in these reactions, where it acts to accelerate the reaction rate or induce a specific reaction .
Mode of Action
The mode of action of 2-IT is primarily related to its structure and properties . The molecule contains three important components: a thiophene ring, an iodine atom, and a thiol group .
- The thiophene ring in 2-IT has electrophilic properties. It contains five π electrons, which can provide additional electron donors, facilitating reactions with other electrophilic reagents .
- The iodine atom in 2-IT has good leaving group properties. Its electronegativity is relatively low, and when the iodine ion leaves, it can form a relatively stable anion, thereby accelerating the reaction .
- The thiol group in 2-IT is a strong reducing agent. The sulfur atom in the thiol group has a lower electronegativity and can participate in some reduction reactions by providing electrons or negative charges .
Biochemical Pathways
2-IT is involved in various organic reactions due to its electrophilic nature, leaving group properties, and reducing properties . It is commonly used as a catalyst in halogenation reactions, such as the bromination and iodination of hydrocarbons . 2-IT can react with electrophilic reagents to form intermediates with good electrophilic properties, thereby accelerating halogenation reactions . In addition, 2-IT can also be used as a ligand in Suzuki coupling reactions, promoting the progress of coupling reactions .
Result of Action
The result of 2-IT’s action is the acceleration of the reaction rate and the induction of specific reactions . Through its application in organic synthesis, a series of important organic compounds can be synthesized and transformed .
生化分析
Biochemical Properties
2-Iodothiophenol has been used in the synthesis of 2-substituted benzo[b]thiophenes via a Pd-catalyzed coupling with phenylacetylene . The resulting 2-substituted benzo[b]thiophenes have been found to exhibit a fluorescence quantum yield of up to 1 and can be used as a cannabinoid receptor ligand .
Molecular Mechanism
The molecular mechanism of this compound involves a Pd(II)-catalyzed Sonogashira type cross-coupling reaction with phenylacetylene . This reaction leads to the formation of 2-substituted benzo[b]thiophenes .
准备方法
Synthetic Routes and Reaction Conditions: 2-Iodothiophenol can be synthesized through several methods. One common approach involves the iodination of thiophenol using iodine and a suitable oxidizing agent. Another method includes the palladium-catalyzed coupling of this compound with phenylacetylene, which has been shown to produce 2-substituted benzo[b]thiophenes in moderate to good yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
化学反应分析
Types of Reactions: 2-Iodothiophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form complex organic molecules.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or alkoxides.
Coupling Reactions: Palladium catalysts, bases, and ligands are typically used.
Oxidation: Oxidizing agents like hydrogen peroxide or iodine.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Various substituted thiophenols.
Coupling Reactions: 2-substituted benzo[b]thiophenes.
Oxidation: Disulfides.
Reduction: Thiolates.
相似化合物的比较
Thiophenol: Lacks the iodine substituent and has different reactivity.
2-Bromothiophenol: Similar structure but with a bromine atom instead of iodine.
2-Chlorothiophenol: Contains a chlorine atom instead of iodine.
Uniqueness: 2-Iodothiophenol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make this compound particularly useful in specific synthetic applications .
属性
IUPAC Name |
2-iodobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IS/c7-5-3-1-2-4-6(5)8/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOCQWGVJOPBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary synthetic applications of 2-Iodothiophenol in organic chemistry?
A1: this compound serves as a versatile building block for constructing various heterocyclic compounds. One significant application involves its palladium-catalyzed cross-coupling reactions. For instance, reacting this compound with furfural tosylhydrazones under palladium catalysis yields polysubstituted benzothiophenes []. This reaction proceeds through a 2-furylmethylene palladium iodide intermediate, followed by furan ring opening and subsequent ring closure to form the benzothiophene structure. Additionally, this compound reacts with phenylacetylene in a palladium-catalyzed Sonogashira type cross-coupling to yield 2-substituted benzo[b]thiophenes []. These reactions highlight the utility of this compound in synthesizing valuable benzothiophene derivatives, which hold potential applications in materials science and medicinal chemistry.
Q2: Can you elaborate on the mechanism of this compound's involvement in the synthesis of 1,4-benzothiazepin-5-ones?
A2: this compound plays a crucial role in synthesizing 1,4-benzothiazepin-5-ones through a domino ring-opening/carboxamidation reaction with N-tosyl aziridines [, ]. The reaction commences with the nucleophilic attack of the thiol group of this compound onto the aziridine ring, leading to ring opening. Subsequently, a palladium catalyst mediates the coupling between the aryl iodide moiety of this compound and the nitrogen atom, forming a new carbon-nitrogen bond. This intramolecular carboxamidation step ultimately generates the seven-membered 1,4-benzothiazepin-5-one ring system.
Q3: How does this compound contribute to the synthesis of thiochroman-4-one derivatives?
A3: this compound participates in a palladium-catalyzed carbonylative heteroannulation reaction with allenes and carbon monoxide to produce thiochroman-4-ones []. The reaction initiates with the regioselective addition of the sulfur atom of this compound to the more electrophilic carbon of the allene. This is followed by oxidative addition of palladium to the carbon-iodine bond, generating an arylpalladium species. Carbon monoxide insertion then occurs, and subsequent intramolecular cyclization forms the six-membered thiochroman-4-one ring. The regioselectivity of the initial allene addition is primarily governed by electronic factors, favoring the formation of a specific thiochroman-4-one isomer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B3069240.png)













